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Compound of Interest

Compound Name: 1-(4-Acetylpiperidino)ethan-1-one

Cat. No.: B063041

IUPAC Name: 1-(4-acetylpiperidin-1-yl)ethanone

This technical guide provides a comprehensive overview of 1,4-diacetylpiperidine, a piperidine
derivative of interest to researchers, scientists, and professionals in drug development. Due to
the limited availability of direct experimental data on this specific compound, this guide
synthesizes information from closely related analogues and established chemical principles to
offer valuable insights into its synthesis, properties, and potential biological relevance.

Physicochemical Properties

Quantitative data for 1,4-diacetylpiperidine is not readily available in the literature. The following
table summarizes key physicochemical properties of structurally related compounds, 1-
acetylpiperidine and 4-acetylpiperidine, to provide estimated values for 1,4-diacetylpiperidine.

© 2025 BenchChem. All rights reserved. 1/8 Tech Support


https://www.benchchem.com/product/b063041?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

tert-Butyl 4-

L N Estimated 1,4-
Property 1-Acetylpiperidine acetylpiperidine-1-

Diacetylpiperidine
carboxylate

Molecular Formula C7H1sNOJ[1][2][3] C12H21NO3[4][5] CoH1sNO2
Molecular Weight (

127.18[1] 227.30[4] 169.22
g/mol )
Boiling Point (°C) 226[3] Not available Estimated > 230
Melting Point (°C) -13.4[3] Not available Not available
LogP 0.957[1] 1.3[4] Estimated ~1.0-1.5
Hydrogen Bond

yered 0[3] 0 0

Donors
Hydrogen Bond

1[3] 3[4] 2

Acceptors

Spectral Data Analysis

Detailed spectral data for 1,4-diacetylpiperidine is not publicly available. The expected spectral
characteristics can be inferred from the analysis of its constituent parts: the N-acetyl group and
the 4-acetyl group on the piperidine ring.

Expected *H NMR Spectral Data:

Chemical Shift . .
Protons Multiplicity Integration
(ppm)
CHs (N-acetyl) ~2.1 S 3H
CHs (C-acetyl) ~2.2 s 3H
Piperidine ring protons  1.5- 3.8 m 9H

Expected 3C NMR Spectral Data:
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Carbon Chemical Shift (ppm)
C=0 (N-acetyl) ~169

C=0 (C-acetyl) ~208

CHs (N-acetyl) ~22

CHs (C-acetyl) ~28

Piperidine ring carbons 25-55

Expected IR Spectral Data:

Functional Group

Wavenumber (cm~?)

C=0 (amide) ~1640
C=0 (ketone) ~1710
C-H (alkane) 2850-2950

Synthesis of 1,4-Diacetylpiperidine

A specific, detailed experimental protocol for the synthesis of 1,4-diacetylpiperidine is not

available in the cited literature. However, a plausible synthetic route can be adapted from the

synthesis of 1,4-diacetyl-4-phenylpiperidine.[6] This proposed method involves the acetylation

of 4-acetylpiperidine.

Proposed Experimental Protocol:

Materials:

» 4-Acetylpiperidine

e Acetic anhydride

» Pyridine (or another suitable base)

e Dichloromethane (or another suitable solvent)
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Saturated sodium bicarbonate solution

Brine

Anhydrous magnesium sulfate

Ethyl acetate

Hexane

Procedure:

e Dissolve 4-acetylpiperidine in dichloromethane.

e Add pyridine to the solution.

e Cool the mixture in an ice bath.

o Add acetic anhydride dropwise to the cooled solution with stirring.

 Allow the reaction to warm to room temperature and stir for several hours.

» Monitor the reaction progress using thin-layer chromatography (TLC).

e Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
o Separate the organic layer and wash it sequentially with water and brine.

e Dry the organic layer over anhydrous magnesium sulfate and filter.

o Concentrate the filtrate under reduced pressure to obtain the crude product.

 Purify the crude product by column chromatography on silica gel using an ethyl
acetate/hexane gradient to yield pure 1,4-diacetylpiperidine.
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Caption: Proposed synthesis workflow for 1,4-diacetylpiperidine.
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Biological Activity

The specific biological activities of 1,4-diacetylpiperidine have not been extensively studied.
However, the piperidine scaffold is a common motif in a wide range of biologically active
compounds and approved drugs.[7] Piperidine derivatives have been reported to exhibit a
broad spectrum of pharmacological activities, including but not limited to:

o Central Nervous System (CNS) Activity: Many piperidine-containing compounds act as
antipsychotics, analgesics, and antidepressants.[8]

» Antimicrobial and Antiviral Activity: The piperidine nucleus is present in various compounds
with demonstrated antibacterial, antifungal, and antiviral properties.[9]

» Anticancer Activity: Numerous piperidine derivatives have been investigated for their
potential as anticancer agents.[10]

The introduction of acetyl groups at the 1 and 4 positions of the piperidine ring will modify the
molecule's polarity, size, and ability to participate in hydrogen bonding, which in turn could
influence its pharmacokinetic and pharmacodynamic properties. Further research is required to
elucidate the specific biological targets and therapeutic potential of 1,4-diacetylpiperidine.

In silico prediction tools can be utilized to forecast the potential biological activities of novel
piperidine derivatives.[8][11] Such studies can help in identifying potential protein targets and
guiding future preclinical research.

Conclusion

1,4-Diacetylpiperidine, systematically named 1-(4-acetylpiperidin-1-yl)ethanone, is a derivative
of piperidine for which direct experimental data is scarce. This guide has provided a
comprehensive overview based on the properties of related compounds and established
synthetic methodologies. The provided data tables, proposed synthesis protocol, and
discussion of potential biological activities serve as a valuable resource for researchers
interested in this and other novel piperidine derivatives. Further experimental validation is
necessary to confirm the estimated properties and explore the full potential of this compound in
drug discovery and development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b063041?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b063041?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

